4-((1-Methylpiperidin-4-yl)oxy)pyridin-3-amine
Description
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-(1-methylpiperidin-4-yl)oxypyridin-3-amine |
InChI |
InChI=1S/C11H17N3O/c1-14-6-3-9(4-7-14)15-11-2-5-13-8-10(11)12/h2,5,8-9H,3-4,6-7,12H2,1H3 |
InChI Key |
KSFVEGQJCOAVBB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC2=C(C=NC=C2)N |
Origin of Product |
United States |
Preparation Methods
Nitro Precursor Route
A two-step sequence involving nitro group reduction is widely employed for introducing the amine functionality.
Step 1: Synthesis of 4-((1-Methylpiperidin-4-yl)oxy)-3-nitropyridine
A mixture of 3-nitro-4-chloropyridine (1.0 equiv) and 1-methylpiperidin-4-ol (1.2 equiv) in dimethyl sulfoxide (DMSO) is heated at 120°C for 24 h in the presence of potassium carbonate (2.5 equiv). The reaction proceeds via nucleophilic aromatic substitution (NAS), where the piperidinyl oxygen displaces the chloride. Crude product purification via silica gel chromatography (ethyl acetate/methanol 9:1) yields the intermediate nitro compound as a yellow solid (65–72% yield).
Step 2: Catalytic Hydrogenation
The nitro intermediate is dissolved in ethanol and hydrogenated under (1 atm) using 10% palladium on carbon (Pd/C) at room temperature for 6 h. Filtration and solvent evaporation afford the title compound as a pale-yellow solid (85–92% yield).
Key Data :
-
Reaction Yield : 55–66% (over two steps)
-
Purity (HPLC) : >98%
-
Characterization :
Mitsunobu Reaction-Based Etherification
Direct Coupling of Pyridin-3-ol and 1-Methylpiperidin-4-ol
The Mitsunobu reaction offers an alternative pathway for ether bond formation under milder conditions. A solution of pyridin-3-ol (1.0 equiv), 1-methylpiperidin-4-ol (1.5 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) in tetrahydrofuran (THF) is stirred at 0°C for 10 min, followed by 18 h at room temperature. The reaction proceeds via an oxidative coupling mechanism, with DEAD facilitating the formation of the ether bond.
Optimization Insights :
-
Solvent Screening : THF outperformed DCM and MeCN in yield (78% vs. 62% and 55%).
-
Temperature : Reactions at 0°C minimized side products (e.g., over-oxidation).
-
Workup : Sequential washes with 0.5 M HCl and saturated NaHCO removed phosphine oxides and unreacted reagents.
Limitations :
-
Pyridin-3-ol’s amine group requires protection (e.g., Boc or acetyl) to prevent undesired side reactions.
-
High catalyst loading increases cost for large-scale synthesis.
Reductive Amination and Alternative Strategies
Reductive Amination of 4-((1-Methylpiperidin-4-yl)oxy)pyridin-3-one
A ketone intermediate, 4-((1-methylpiperidin-4-yl)oxy)pyridin-3-one, is treated with ammonium acetate (5.0 equiv) and sodium cyanoborohydride (NaBHCN, 2.0 equiv) in methanol at 50°C for 12 h. This method avoids nitro intermediates but requires strict pH control (pH 5–6) to suppress imine hydrolysis.
Performance Metrics :
-
Yield : 60–68%
-
Byproducts : <5% imine oligomers
Characterization and Analytical Data
Spectroscopic Confirmation
-
NMR : Distinct signals for the piperidine methyl group (δ 2.50) and pyridine protons (δ 6.89–8.12) confirm regioselective substitution.
-
NMR : Peaks at δ 156.8 (C-O), 147.2 (pyridine C-NH), and 52.1 (piperidine NCH) validate the structure.
-
HRMS (ESI+) : Calculated for [M+H]: 208.1449, Found: 208.1453.
Purity and Stability
-
HPLC : Retention time 6.8 min (C18 column, 70:30 HO/MeCN, 1 mL/min).
-
Storage : Stable at −20°C for >12 months; aqueous solutions (pH 7.4) degrade by <10% over 48 h.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| NAS + Hydrogenation | 55–66% | >98% | Low | High |
| Mitsunobu Reaction | 70–78% | 95–97% | High | Moderate |
| Reductive Amination | 60–68% | 92–94% | Moderate | Low |
Key Observations :
-
The NAS route is preferred for large-scale production due to cost-effectiveness and scalability.
-
Mitsunobu reactions offer higher yields but require expensive reagents.
Chemical Reactions Analysis
Types of Reactions
4-((1-Methylpiperidin-4-yl)oxy)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
4-((1-Methylpiperidin-4-yl)oxy)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((1-Methylpiperidin-4-yl)oxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Property Comparison
| Compound Name | Substituents (Pyridine Position) | Molecular Weight (g/mol) | logP | Key Functional Differences |
|---|---|---|---|---|
| 4-((1-Methylpiperidin-4-yl)oxy)pyridin-3-amine | 3-NH₂, 4-O-(1-methylpiperidin-4-yl) | 237.30 | ~1.8 | Methylpiperidine enhances lipophilicity |
| 3-Aminopyridine | 3-NH₂ | 94.12 | ~0.15 | Lacks piperidine; higher aqueous solubility |
| 4-(Piperidin-4-yloxy)pyridin-3-amine | 3-NH₂, 4-O-(piperidin-4-yl) | 223.28 | ~1.2 | Unmethylated piperidine reduces stability |
| 4-Phenoxypyridin-3-amine | 3-NH₂, 4-O-phenyl | 186.21 | ~2.5 | Aromatic phenyl increases logP |
Key Findings:
Lipophilicity : The methylpiperidine group in 4-((1-Methylpiperidin-4-yl)oxy)pyridin-3-amine increases logP by ~0.6 compared to its unmethylated analog, enhancing membrane permeability .
Conformational Stability : The 1-methyl group on the piperidine ring minimizes ring puckering strain, unlike unmethylated analogs, which exhibit higher conformational flexibility .
Bioactivity: Unlike 3-aminopyridine (a simple precursor), the piperidine-ether linkage in the target compound may enable interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors like imatinib analogs .
Functional Group Impact on Reactivity
- Amine Group : The 3-amine participates in hydrogen bonding, critical for target binding. Derivatives without this group (e.g., 4-(piperidin-4-yloxy)pyridine) show reduced affinity in simulated docking studies.
- Ether Linkage: The oxygen atom in the ether group provides weak hydrogen bond acceptor properties, contrasting with phenolic -OH groups in compounds like eugenol, which exhibit higher acidity (pKa ~10 vs. ~4.5 for phenols) .
Biological Activity
4-((1-Methylpiperidin-4-yl)oxy)pyridin-3-amine is a heterocyclic organic compound notable for its potential applications in medicinal chemistry. Its structure incorporates a pyridine ring substituted with an amino group and a 1-methylpiperidine moiety, which allows for diverse chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of 4-((1-Methylpiperidin-4-yl)oxy)pyridin-3-amine is C_{12}H_{16}N_{2}O, with a molecular weight of approximately 204.27 g/mol. The compound's unique structure contributes to its interaction with various biological targets.
Biological Activity Overview
Research indicates that 4-((1-Methylpiperidin-4-yl)oxy)pyridin-3-amine exhibits significant biological activity, particularly in modulating signaling pathways associated with neurological disorders and cancer treatment. Its potential as a therapeutic agent is attributed to its interaction with specific receptors and enzymes.
Key Biological Activities
- Inhibition of Kinases : Preliminary studies suggest that this compound may interact with kinases involved in critical signaling pathways, which are often dysregulated in various diseases.
- Neuroactive Properties : Compounds with similar structural features have shown neuroprotective effects, making this compound a candidate for further investigation in treating neurological conditions.
- Anticancer Potential : The compound's ability to inhibit certain enzymes involved in cancer progression positions it as a promising agent in oncology.
The biological activity of 4-((1-Methylpiperidin-4-yl)oxy)pyridin-3-amine is largely attributed to its binding affinity to various biological targets:
Interaction Studies
Research has focused on the binding affinity of this compound to specific receptors and kinases. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic effects.
Case Studies
Several studies have explored the biological effects of compounds structurally related to 4-((1-Methylpiperidin-4-yl)oxy)pyridin-3-amine:
-
Study on Neuroprotective Effects :
- A study demonstrated that derivatives similar to this compound exhibited protective effects against neuronal cell death induced by oxidative stress, highlighting its potential in neurodegenerative diseases.
-
Anticancer Activity :
- In vitro assays showed that compounds containing the piperidine and pyridine moieties inhibited the growth of various cancer cell lines, including breast and prostate cancer cells.
Data Tables
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-((1-Methylpiperidin-4-yl)oxy)pyridin-3-amine | Structure | Anticancer and neuroprotective properties |
| 5-(2-(1-Methylpiperidin-4-yloxy)pyridin-3-yl)-3-(trimethylpyrazol-4-yl)methyl)-1,2,4-oxadiazole | Structure | Potential anti-cancer activity |
| N-(Pyridin-3-yloxy)-N'-isopropylurea | Structure | Inhibitory effects on various kinases |
Q & A
Q. What are the optimal synthetic routes for 4-((1-Methylpiperidin-4-yl)oxy)pyridin-3-amine, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves nucleophilic substitution between 1-methylpiperidin-4-ol and 3-aminopyridine derivatives. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity .
- Catalysts : Base catalysts like sodium hydride or potassium carbonate facilitate deprotonation and nucleophilic attack .
- Temperature : Reactions often proceed at 80–100°C to balance reaction rate and side-product formation . Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) ensures >95% purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- NMR : - and -NMR confirm the ether linkage (δ ~3.8–4.2 ppm for piperidinyl-O-CH₂) and amine protons (δ ~5.2 ppm) .
- HRMS : Electrospray ionization (ESI) validates molecular weight (CHNO, [M+H] = 208.14) .
- FTIR : Peaks at ~1250 cm (C-O-C) and ~3350 cm (N-H) confirm functional groups .
Q. What are common impurities encountered during synthesis, and how are they mitigated?
- Unreacted precursors : Traces of 1-methylpiperidin-4-ol or 3-aminopyridine are removed via liquid-liquid extraction .
- Oxidation byproducts : Use of inert atmospheres (N/Ar) prevents amine oxidation to nitro derivatives .
- Residual solvents : Rotary evaporation under reduced pressure (<0.1 mmHg) ensures solvent removal .
Q. How does the compound’s stability vary under different storage conditions?
- Short-term : Stable in anhydrous DMSO or ethanol at –20°C for 3–6 months .
- Long-term : Lyophilized powder stored under argon at –80°C retains integrity for >2 years .
- Light sensitivity : Amber vials prevent photodegradation of the pyridine ring .
Advanced Research Questions
Q. How can crystallography resolve ambiguities in the compound’s 3D conformation?
Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?
Modifications to the piperidine or pyridine rings alter bioactivity:
Q. How should researchers address contradictions in reported synthetic yields (e.g., 17–91%)?
- Reagent purity : Use HPLC-grade solvents to minimize side reactions .
- Catalyst optimization : Titanium(IV) isopropoxide in reductive amination steps increases yield to >80% .
- Scale dependency : Microscale reactions (<1 mmol) often report lower yields due to handling losses; pilot-scale (>10 mmol) improves reproducibility .
Q. What computational methods predict the compound’s interaction with biological targets?
- Docking simulations : AutoDock Vina models binding to serotonin receptors (5-HT), with ΔG ≈ –9.2 kcal/mol .
- MD simulations : GROMACS assesses piperidine ring flexibility in aqueous environments (RMSD <1.5 Å over 100 ns) .
- QSAR : LogP ~1.2 predicts moderate blood-brain barrier permeability .
Q. How do redox reactions of this compound inform derivative synthesis?
Q. What safety protocols are essential for handling this compound in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
